molecular formula C12H14BrF2NO2 B1451272 tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate CAS No. 2231675-56-0

tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate

Cat. No. B1451272
M. Wt: 322.15 g/mol
InChI Key: FQLWSCBIDFZADP-UHFFFAOYSA-N
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Description

“tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate” is an organic compound with the CAS Number: 2231675-56-0 . It has a molecular weight of 322.15 . The IUPAC name for this compound is tert-butyl (2-bromo-3,4-difluorobenzyl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate” is 1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The preparation of trisamidomolybdenum(VI) propylidyne complex, which acts as a highly active catalyst precursor for alkyne metathesis, involves the use of tert-butylamine among other reagents. This highlights the role of tert-butyl groups in the synthesis of complex catalysts for organic transformations (Zhang, Lu, & Moore, 2007).

Organic Electronics and Materials Science

  • The synthesis of blue-emitting anthracenes from tert-butyl-9,10-anthraquinone and their application in light-emitting diodes (LEDs) demonstrate the utility of tert-butyl and bromo substituents in developing materials with specific electronic properties (Danel, Huang, Lin, Tao, & Chuen, 2002).

Medicinal Chemistry and Drug Development

Nanotechnology and Material Science

  • Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, employing bromo and tert-butyl-phosphine palladium complexes, underscore the role of bromo and tert-butyl groups in fabricating materials with advanced optical properties (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl N-[(2-bromo-3,4-difluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLWSCBIDFZADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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